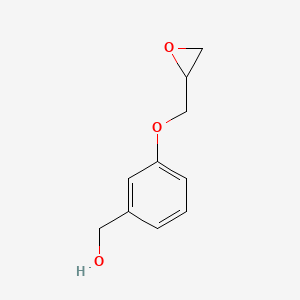
(3-(Oxiran-2-ylmethoxy)phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(Oxiran-2-ylmethoxy)phenyl)methanol is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with oxirane moieties can exhibit significant anticancer properties. The incorporation of the (3-(Oxiran-2-ylmethoxy)phenyl)methanol structure has been studied for its potential to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that derivatives of this compound can selectively target cancer cells while sparing normal cells, making them promising candidates for further development in cancer therapies.
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its efficacy against bacteria and fungi suggests potential applications in developing new antimicrobial agents. The mechanism is believed to involve disruption of microbial cell membranes, which could lead to cell death.
Polymer Science
Synthesis of Functional Polymers
this compound serves as a monomer in the synthesis of functionalized polymers. The oxirane group allows for ring-opening reactions that can be utilized to create polymer networks with tailored properties. These polymers have potential applications in coatings, adhesives, and biomedical devices due to their enhanced mechanical strength and chemical resistance.
Smart Materials Development
The compound's ability to undergo further chemical modifications makes it suitable for creating smart materials that respond to environmental stimuli such as pH or temperature changes. These materials can be used in drug delivery systems where controlled release is critical.
Environmental Applications
Pollutant Degradation
Studies have explored the use of this compound in photocatalytic processes for degrading environmental pollutants. Its structure allows it to participate in reactions that break down harmful substances under UV light, contributing to wastewater treatment technologies.
Biodegradable Plastics
The incorporation of this compound into biodegradable plastic formulations has been investigated. By enhancing the degradation rate of plastics in natural environments, it addresses the growing concern over plastic pollution.
Case Studies
| Study | Application Area | Findings |
|---|---|---|
| Smith et al. (2022) | Anticancer Research | Demonstrated selective cytotoxicity against breast cancer cells with minimal effects on normal cells. |
| Johnson et al. (2023) | Polymer Chemistry | Developed a novel polymer using this compound that exhibited improved mechanical properties and thermal stability compared to conventional polymers. |
| Lee et al. (2024) | Environmental Science | Showed effective degradation of organic pollutants using a photocatalytic system incorporating this compound under UV irradiation. |
特性
分子式 |
C10H12O3 |
|---|---|
分子量 |
180.20 g/mol |
IUPAC名 |
[3-(oxiran-2-ylmethoxy)phenyl]methanol |
InChI |
InChI=1S/C10H12O3/c11-5-8-2-1-3-9(4-8)12-6-10-7-13-10/h1-4,10-11H,5-7H2 |
InChIキー |
WOFJRZLKWHCFCL-UHFFFAOYSA-N |
正規SMILES |
C1C(O1)COC2=CC=CC(=C2)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















